molecular formula C12H12N2O2S2 B5540838 Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate

Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B5540838
M. Wt: 280.4 g/mol
InChI Key: IJCRIPJXXKVIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is an organic compound with the molecular formula C12H12N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the thiadiazole ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is a compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Details
Molecular FormulaC₁₁H₉N₃S₂
Molecular Weight247.33 g/mol
CAS NumberNot specified

The structural composition includes a methyl group, a benzoate group, and a thiadiazole ring that contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. A study focused on derivatives of 1,3,4-thiadiazole demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The synthesized derivatives were evaluated using the serial dilution method, revealing that certain substitutions on the thiadiazole ring enhanced antibacterial activity significantly .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
QNM-5Staphylococcus aureus32 µg/mL
QNM-11Escherichia coli16 µg/mL
QNM-14Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. A study reported that certain derivatives exhibited activity against the tobacco mosaic virus (TMV), suggesting potential applications in virology . The mechanism appears to involve interference with viral replication processes.

Anticancer Potential

Emerging research highlights the anticancer potential of thiadiazole derivatives. Compounds featuring this moiety have been linked to chemopreventive effects in various cancer models. For instance, mercapto-substituted thiadiazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound Cancer Cell Line IC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer proliferation. The presence of sulfur in the thiadiazole ring may enhance its reactivity with biological molecules, leading to increased efficacy against pathogens and cancer cells.

Case Studies

  • Antibacterial Study : In a comparative study of various thiadiazole derivatives, this compound was among the most effective against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Antiviral Research : Research involving the synthesis of thiadiazole-based sulfonamides showed promising results against TMV, supporting further exploration into their use as antiviral agents.

Properties

IUPAC Name

methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-8-13-14-12(18-8)17-7-9-3-5-10(6-4-9)11(15)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCRIPJXXKVIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.